
Azido-PEG1-Val-Cit-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG1-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. This compound is also known for its role in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azido-PEG1-Val-Cit-OH is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol (PEG), valine (Val), and citrulline (Cit) into the molecule. The azide group is introduced to the PEG chain, which is then linked to the Val-Cit dipeptide. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Azido-PEG1-Val-Cit-OH primarily undergoes click chemistry reactions, specifically CuAAC and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation applications .
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
Major Products Formed
The major products formed from these reactions are bioconjugates, where this compound is linked to another molecule, such as a drug or a fluorescent probe. These bioconjugates are used in various scientific and medical applications .
Wissenschaftliche Forschungsanwendungen
Azido-PEG1-Val-Cit-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and tracking of biomolecules.
Medicine: Integral in the development of ADCs, which are used for targeted cancer therapy.
Industry: Utilized in the production of bioconjugates for diagnostic and therapeutic purposes.
Wirkmechanismus
Azido-PEG1-Val-Cit-OH functions as a cleavable linker in ADCs. The Val-Cit dipeptide is specifically cleaved by cathepsin B, an enzyme present in the lysosome. This cleavage releases the drug payload only within the target cell, minimizing off-target effects. The azide group facilitates the attachment of the linker to the drug or antibody through click chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG1-Val-Cit-PAB-OH: Another cleavable linker used in ADCs, with a similar mechanism of action.
Azido-PEG2-Val-Cit-OH: Contains an additional PEG unit, which can affect the solubility and pharmacokinetics of the resulting bioconjugate.
Uniqueness
Azido-PEG1-Val-Cit-OH is unique due to its single PEG unit, which provides a balance between solubility and stability. Its specific cleavage by cathepsin B ensures targeted drug release, making it highly effective in ADC applications .
Eigenschaften
Molekularformel |
C16H29N7O6 |
|---|---|
Molekulargewicht |
415.45 g/mol |
IUPAC-Name |
(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid |
InChI |
InChI=1S/C16H29N7O6/c1-10(2)13(22-12(24)5-8-29-9-7-20-23-18)14(25)21-11(15(26)27)4-3-6-19-16(17)28/h10-11,13H,3-9H2,1-2H3,(H,21,25)(H,22,24)(H,26,27)(H3,17,19,28)/t11-,13?/m0/s1 |
InChI-Schlüssel |
OISSTCBEWJVATK-AMGKYWFPSA-N |
Isomerische SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN=[N+]=[N-] |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


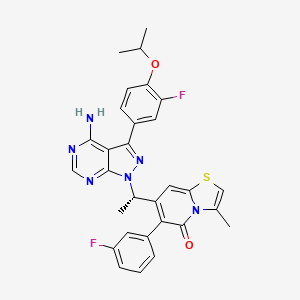
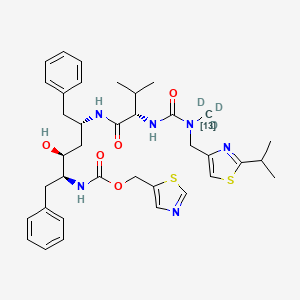
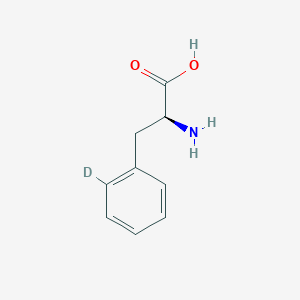
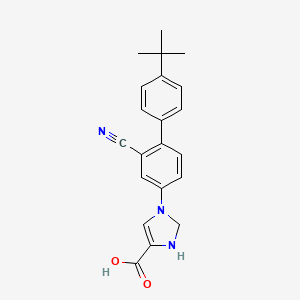

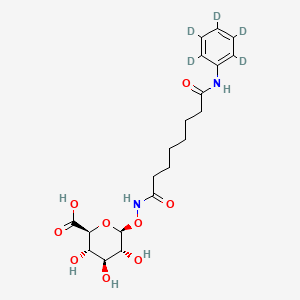
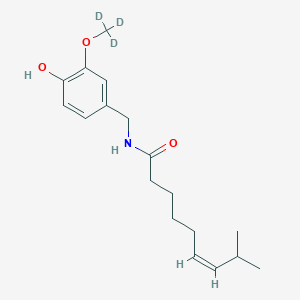
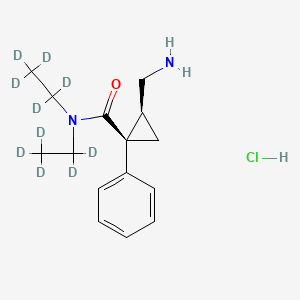
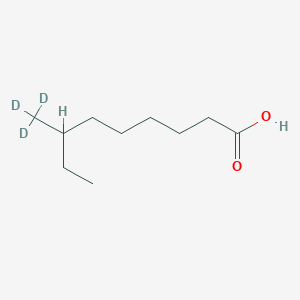
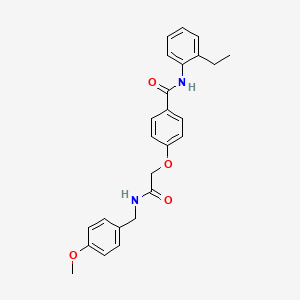
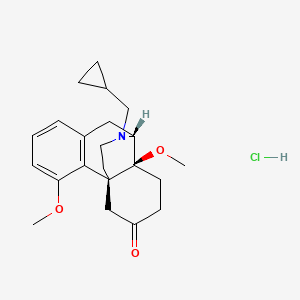

![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)

